2-(3-Bromo-5-fluorophenoxy)acetic acid
Description
Significance of Halogenation in Contemporary Organic Chemistry
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental and powerful tool in organic chemistry. The inclusion of halogens can profoundly alter a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. pressbooks.pub For instance, the high electronegativity of fluorine can create strong carbon-fluorine bonds, often enhancing the metabolic stability of a drug molecule. The size and polarizability of heavier halogens like bromine can introduce specific interactions, such as halogen bonding, which can be crucial for molecular recognition and binding to protein receptors. This strategic incorporation of halogens allows chemists to fine-tune the properties of organic molecules for a wide range of applications, from pharmaceuticals to materials science.
Overview of Phenoxyacetic Acid Derivatives in Academic Research Contexts
Phenoxyacetic acid and its derivatives have long been a subject of intense academic and industrial research. mdpi.comresearchgate.netnih.govacs.org This interest was initially spurred by the discovery of the herbicidal properties of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.comnih.gov Subsequent research has revealed a wide spectrum of biological activities for this class of compounds, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. acs.org The versatility of the phenoxyacetic acid scaffold allows for systematic structural modifications, making it an excellent platform for structure-activity relationship (SAR) studies. researchgate.netnih.govacs.org These studies aim to understand how changes in the molecular structure, such as the type, number, and position of substituents on the phenyl ring, affect the compound's biological activity. researchgate.netnih.govacs.org
Rationale for Scholarly Investigation of 2-(3-Bromo-5-fluorophenoxy)acetic acid
The specific substitution pattern of this compound, featuring both a bromine and a fluorine atom on the phenyl ring, makes it a compound of particular interest for scholarly investigation. The presence of two different halogens offers a unique combination of electronic and steric properties. The rationale for its study is rooted in the systematic exploration of how dual halogenation with a mix of halogens influences the biological and chemical characteristics of the phenoxyacetic acid framework.
Researchers are often motivated to synthesize and study such compounds to explore new regions of chemical space and to potentially discover molecules with novel or enhanced biological activities. The interplay between the electron-withdrawing effects of the fluorine and bromine atoms, and their differing sizes, can lead to unique interactions with biological targets. Therefore, the investigation of this compound is driven by the quest for a deeper understanding of structure-activity relationships within the halogenated phenoxyacetic acid class and the potential for developing new compounds with tailored properties for applications in agriculture or medicine.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1502375-38-3 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
KFDQLBCQFCUBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 3 Bromo 5 Fluorophenoxy Acetic Acid
Retrosynthetic Analysis of 2-(3-Bromo-5-fluorophenoxy)acetic acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process involves breaking down the target molecule into precursor structures, known as synthons, which represent idealized fragments. amazonaws.com
For this compound, the most logical retrosynthetic disconnection is the cleavage of the ether C-O bond. This "transform" simplifies the target molecule into two key synthons:
A nucleophilic 3-bromo-5-fluorophenoxide synthon.
An electrophilic 2-carbon synthon bearing a carboxylic acid group.
These idealized synthons correspond to tangible synthetic equivalents. The 3-bromo-5-fluorophenoxide synthon is derived from 3-Bromo-5-fluorophenol . The electrophilic counterpart is typically a haloacetic acid or its ester, such as chloroacetic acid, bromoacetic acid, or ethyl bromoacetate. This analysis points to the Williamson ether synthesis as a primary and straightforward route for constructing the target molecule.
Figure 1. Retrosynthetic disconnection of this compound.
Precursor Synthesis for the 3-Bromo-5-fluorophenoxy Moiety
The successful synthesis of the target compound relies heavily on the availability and preparation of the key aromatic precursor, 3-bromo-5-fluorophenol.
Synthesis of 3-Bromo-5-fluorophenol
3-Bromo-5-fluorophenol is a key intermediate characterized as a white crystalline solid with a melting point of approximately 84-86 °C. It serves as a trifunctional building block in organic synthesis. ossila.com The synthesis of this precursor can be approached through several routes, often starting from a more readily available substituted benzene.
One common strategy involves the hydrolysis of an aryl halide under specific conditions. For instance, a process analogous to the synthesis of related fluorophenols involves reacting a di-substituted halobenzene, such as 3,5-difluorobromobenzene, with an alkali source in a suitable solvent to yield the corresponding phenoxide, which is then acidified to produce the phenol. google.com Another potential pathway begins with 3-bromo-5-fluoroaniline, which can be converted to a diazonium salt and subsequently hydrolyzed to the desired phenol.
Synthesis of Halogenated Benzoate and Acetonitrile (B52724) Intermediates
Halogenated benzoates and acetonitriles are important classes of intermediates in the synthesis of various aromatic compounds. annualreviews.orgnih.govresearchgate.net While not the most direct precursors for the phenoxy moiety itself, they represent versatile starting points for creating substituted aromatic rings that could be later converted to the required phenol.
The synthesis of halogenated benzoates often involves the direct halogenation of benzoic acid or its ester derivatives. The reaction conditions, including the choice of halogenating agent and catalyst, determine the position and degree of halogenation.
Acetonitrile synthesis from compounds like acetic acid and ammonia is a well-established industrial process. researchgate.net Halogenated aromatic acetonitriles can be prepared from the corresponding benzyl halides via nucleophilic substitution with a cyanide salt, a reaction that is fundamental in extending carbon chains. These intermediates can then undergo further transformations to introduce the necessary functional groups for more complex molecules.
Ether Linkage Formation Strategies
The formation of the ether bond between the 3-bromo-5-fluorophenol and the acetic acid side-chain is the pivotal step in the synthesis of this compound.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is the most widely used and classical method for preparing ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com
In the context of synthesizing this compound, the reaction involves two main steps:
Deprotonation of the phenol: 3-Bromo-5-fluorophenol is treated with a base to form the corresponding nucleophilic phenoxide ion.
Nucleophilic attack: The phenoxide attacks a haloacetic acid derivative, such as sodium chloroacetate or ethyl bromoacetate.
The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used. The reaction is typically carried out in polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C. byjus.com If an ester like ethyl bromoacetate is used, a final hydrolysis step is required to yield the carboxylic acid product.
| Acetic Acid Reagent | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Sodium Chloroacetate | Sodium Hydroxide (NaOH) | Water | Reflux |
| Ethyl Bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone / DMF | 50-80 °C |
| tert-Butyl Bromoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to 50 °C |
Alternative C-O Bond Formation Methodologies
Beyond the Williamson synthesis, modern organometallic chemistry offers powerful alternatives for forming C-O bonds, particularly for aryl ethers. nih.gov These methods can be advantageous when dealing with complex substrates or when the SN2 pathway is inefficient.
Ullmann Condensation: This is a classical copper-catalyzed reaction for forming aryl ethers from an aryl halide and an alcohol or phenol. nih.govorganic-chemistry.org The reaction typically requires high temperatures and a stoichiometric amount of copper, though modern protocols use catalytic amounts of copper salts with specific ligands. organic-chemistry.org
Buchwald-Hartwig Amination: While known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been extended to C-O bond formation. This method couples aryl halides or triflates with alcohols and phenols, offering high efficiency and functional group tolerance under relatively mild conditions.
Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the aryl source to react with alcohols or phenols. rsc.org It provides another mild alternative for constructing the aryl ether linkage.
| Method | Catalyst System | Key Reactants | General Conditions |
|---|---|---|---|
| Ullmann Condensation | Copper (Cu) salts (e.g., CuI, CuCl) with ligands | Aryl Halide + Alcohol/Phenol | High temperature, base (e.g., K₂CO₃) |
| Buchwald-Hartwig Coupling | Palladium (Pd) catalysts with phosphine ligands | Aryl Halide/Triflate + Alcohol/Phenol | Mild temperature, strong base (e.g., NaOtBu) |
| Chan-Lam Coupling | Copper (Cu) salts (e.g., Cu(OAc)₂) | Arylboronic Acid + Alcohol/Phenol | Room temperature, often in air |
Carboxylic Acid Functional Group Installation
The installation of the carboxylic acid functional group in the synthesis of this compound is typically achieved through a two-step process: initial formation of an ester via the Williamson ether synthesis, followed by hydrolysis of the ester to the desired carboxylic acid.
The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In this specific case, the synthesis commences with 3-bromo-5-fluorophenol. This phenol is deprotonated by a suitable base to form the corresponding phenoxide. The resulting phenoxide is a potent nucleophile that readily reacts with an haloacetate ester, typically ethyl chloroacetate or ethyl bromoacetate, in an S\textsubscript{N}2 reaction to form the intermediate ester, ethyl 2-(3-bromo-5-fluorophenoxy)acetate. masterorganicchemistry.com
Common bases and solvents used in this reaction are outlined in the table below, with conditions often optimized to maximize the yield of the etherification product.
Table 1: Typical Reagents and Solvents for Williamson Ether Synthesis of Phenoxyacetates
| Base | Solvent | Typical Reaction Temperature |
| Sodium Hydroxide (NaOH) | Water, Ethanol, or a mixture | Reflux |
| Potassium Hydroxide (KOH) | Water, Ethanol, or a mixture | Reflux |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile, DMF | Room Temperature to Reflux |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), DMF | 0 °C to Room Temperature |
This table presents a summary of common conditions and is not exhaustive.
Following the successful synthesis of the ester intermediate, the carboxylic acid functional group is installed via hydrolysis. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is heated to facilitate the cleavage of the ester bond, yielding the carboxylate salt. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate to afford the final product, this compound, which often precipitates from the aqueous solution.
Advanced Spectroscopic and Analytical Characterization of 2 3 Bromo 5 Fluorophenoxy Acetic Acid
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(3-Bromo-5-fluorophenoxy)acetic acid, the IR spectrum provides valuable information about its key structural features, particularly the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds.
The vibrational frequencies of the functional groups in this compound can be predicted based on characteristic absorption ranges for similar compounds. The spectrum is expected to be dominated by a very broad absorption band from the O-H stretch of the carboxylic acid's hydroxyl group, which typically appears in the 3300-2500 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp peak around 1700 cm⁻¹.
The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is expected to show characteristic C-O stretching bands in the 1260-1000 cm⁻¹ region. Finally, the carbon-halogen bonds will have their own distinct absorptions in the fingerprint region of the spectrum; the C-F stretch typically appears in the 1350-1000 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Sharp, Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ether (Aryl-O) | C-O Stretch | 1260 - 1200 | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Methylene (-CH₂) | C-H Stretch | 2960 - 2850 | Medium to Weak |
| Carbon-Fluorine | C-F Stretch | 1350 - 1000 | Strong |
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and properties.
Single Crystal X-ray Diffraction Analysis of this compound
As of the current body of scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, if such an analysis were to be performed, it would yield a wealth of structural data. Key findings would include the precise measurement of the C-Br and C-F bond lengths, the geometry of the phenoxyacetic acid backbone, and the dihedral angle between the plane of the aromatic ring and the carboxylic acid group.
Furthermore, the analysis would reveal the supramolecular architecture of the compound in the solid state. It is highly probable that the crystal packing would be dominated by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. These dimers would then be arranged in a three-dimensional lattice, influenced by weaker intermolecular forces such as π-π stacking of the aromatic rings and potential halogen bonding interactions involving the bromine atom.
Crystallographic Studies of Related Halogenated Phenoxy Compounds
To infer the likely structural characteristics of this compound, it is instructive to examine the crystallographic data of related halogenated compounds. researchgate.netdcu.ie Studies on various halogenated phenyl derivatives often reveal the significant role of halogen atoms in directing the crystal packing. nih.gov For instance, short contacts involving halogen and oxygen atoms are a common feature in the crystal structures of such compounds. nih.govresearchgate.net
In many halogenated organic molecules, the crystal lattice is stabilized by a network of intermolecular interactions. iucr.org For example, in the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short halogen⋯oxygen contacts contribute to the formation of molecular sheets. nih.gov Similarly, the analysis of N-(chlorophenyl)pyridinecarboxamides shows that structural similarities exist among fluorinated, chlorinated, and brominated analogues, with five out of nine N-(chlorophenyl)pyridinecarboxamides being isomorphous with their N-(bromophenyl) counterparts. dcu.ie These studies underscore the predictable influence of halogen substitution on crystal packing, suggesting that the bromine and fluorine atoms in this compound would play a crucial role in defining its solid-state structure through similar weak interactions.
Chromatographic Purity Assessment
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a chemical compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable methods for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity assessment. A reversed-phase HPLC method would be the most appropriate approach for analyzing this compound. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase, typically octadecylsilane (B103800) (C18).
The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To ensure that the carboxylic acid group remains protonated and does not interact with residual silanol (B1196071) groups on the stationary phase, a small amount of acid, like phosphoric acid or formic acid, is usually added to the mobile phase. sielc.com The components are separated based on their polarity, with the more polar impurities eluting earlier than the less polar target compound. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, likely around 200-220 nm. sielc.com A pure sample would yield a single, sharp, and symmetrical peak at a characteristic retention time.
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique for a rapid assessment of purity and for monitoring the progress of chemical reactions. For this compound, a TLC analysis would be performed on a plate coated with a stationary phase of silica (B1680970) gel.
A small amount of the compound, dissolved in a volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing a shallow pool of a suitable mobile phase, which is typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
After development, the plate is dried and the spots are visualized, most commonly under UV light at a wavelength of 254 nm, where the aromatic ring will quench the fluorescence of the indicator dye in the silica gel, appearing as dark spots. A pure sample should ideally show a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate |
| N-(chlorophenyl)pyridinecarboxamides |
Computational Chemistry and Theoretical Modeling of 2 3 Bromo 5 Fluorophenoxy Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations for 2-(3-bromo-5-fluorophenoxy)acetic acid would enable a detailed analysis of its geometric and electronic properties. While specific DFT studies exclusively focused on this compound are not prevalent in the current scientific literature, the methodology is widely applied to similar halogenated aromatic compounds and phenoxyacetic acid derivatives.
Molecular Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. repec.orgmdpi.comgithub.io Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. ntnu.no
The geometry optimization procedure iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point is found. github.io The resulting optimized structure represents the equilibrium geometry of the molecule in the gas phase. This information is fundamental for all subsequent computational analyses, as it provides the most realistic representation of the molecule's structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Example) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this molecule are not available in the reviewed literature.
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | O-C(aryl) | 1.37 Å |
| Bond Length | O-C(acetyl) | 1.43 Å |
| Bond Angle | C-C-Br | 119.5° |
| Bond Angle | C-C-F | 118.0° |
| Dihedral Angle | C-O-C-C | 120.0° |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Mapping)
Once the geometry is optimized, DFT is used to analyze the electronic structure of the molecule. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and the generation of an Electrostatic Potential (ESP) map.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energies and distributions of these orbitals significantly.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researcher.life It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. researcher.life For this compound, negative potential would be expected around the oxygen atoms and the fluorine atom, while the acidic hydrogen of the carboxylic group would exhibit a strong positive potential.
Table 2: Hypothetical Electronic Properties of this compound (Illustrative Example) This table presents hypothetical data for illustrative purposes.
| Property | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the characterization of the molecule. Theoretical vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra can be computed.
To predict the IR spectrum, vibrational frequency calculations are performed on the optimized geometry. science.gov The resulting frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These theoretical spectra can be compared with experimental data to confirm the structure and assign spectral bands.
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculations provide the theoretical chemical shifts for each nucleus in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. acs.org
Elucidation of Reaction Mechanisms via Computational Pathways
DFT can be used to model chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be mapped out. uoregon.edumdpi.com This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a particular reaction pathway. For this compound, this could involve studying its synthesis, degradation pathways, or its interaction with a biological target. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. github.io
For this compound, MD simulations would be particularly useful for conformational analysis. The molecule has several rotatable bonds, and MD can explore the different accessible conformations and their relative stabilities. This is crucial for understanding how the molecule might fit into a binding site of a protein.
Furthermore, MD simulations explicitly model the solvent (e.g., water), allowing for a detailed investigation of solute-solvent interactions. nih.govnih.gov This includes analyzing hydrogen bonding patterns between the carboxylic acid group and water molecules and understanding how the solvent influences the conformational preferences of the molecule. nih.gov Properties like the root-mean-square deviation (RMSD) and radius of gyration (Rg) can be calculated from the trajectory to assess the stability and compactness of the molecule's structure over time. fiveable.me
Quantitative Structure-Activity Relationship (QSAR) Studies for Phenoxyacetic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry and toxicology. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govigi-global.com For the class of phenoxyacetic acid derivatives, QSAR models have been developed to predict various biological properties, including herbicidal activity and potential toxicity. researchgate.netnih.gov
The QSAR methodology involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its lipophilicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular weight, surface area). researchgate.net Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
For phenoxyacetic acid derivatives, studies have shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of their biological efficacy. nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or safer compounds. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenoxyacetic Acids
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Lipophilic | logP, logD | Membrane permeability, transport |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Receptor binding, reactivity |
| Steric/Topological | Molecular Weight, Surface Area, Number of Rotatable Bonds | Size and shape constraints in binding |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with biological targets |
Derivation of Quantum Chemical and Topological Molecular Descriptors
Quantum chemical and topological molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors are calculated from the molecular structure and are fundamental in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, a variety of these descriptors can be computationally derived to profile its physicochemical and electronic properties.
Quantum chemical descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
Topological descriptors, on the other hand, are derived from the two-dimensional representation of the molecule and provide information about its size, shape, and the degree of branching. These descriptors are instrumental in predicting a molecule's physical properties and biological activity.
A selection of computed molecular descriptors for this compound is presented in the table below.
| Descriptor | Value |
| Molecular Formula | C8H6BrFO2 |
| Molecular Weight | 249.04 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 247.9535 g/mol |
| Monoisotopic Mass | 247.9535 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 194 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
This data is computationally generated and provides a theoretical basis for the molecule's properties.
Development of Predictive Models for Molecular Behavior
The development of predictive models, such as QSAR models, for the molecular behavior of this compound would involve correlating its calculated molecular descriptors with experimentally determined biological activities or properties. These models are powerful tools in drug discovery and development, as they can be used to predict the activity of new, unsynthesized compounds.
A typical workflow for developing a predictive model includes:
Data Set Preparation: A series of molecules with known activities, including this compound and its analogs, would be compiled.
Descriptor Calculation: A wide range of quantum chemical and topological descriptors for each molecule in the series would be calculated.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
As of the latest literature review, no specific predictive models for the molecular behavior of this compound have been published.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein.
Ligand-Protein Binding Affinity Prediction
A key output of molecular docking simulations is the prediction of the binding affinity between the ligand and the protein, which is often expressed as a scoring function value. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. This prediction is crucial for prioritizing compounds for further experimental testing.
To date, no specific molecular docking studies featuring this compound as the ligand have been reported in peer-reviewed literature. Therefore, there is no available data on its predicted binding affinity with any specific protein targets.
Identification of Key Molecular Interactions and Binding Pocket Characteristics
Beyond predicting binding affinity, molecular docking can elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The analysis of these interactions provides a detailed understanding of the binding mode and can guide the rational design of more potent and selective inhibitors.
The characteristics of the binding pocket, such as its size, shape, and the nature of its amino acid residues, are also critical in determining the binding specificity of a ligand.
As there are no published molecular docking investigations for this compound, the key molecular interactions and binding pocket characteristics for its potential protein targets remain to be determined.
Chemical Transformations and Derivatization Strategies for 2 3 Bromo 5 Fluorophenoxy Acetic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site for derivatization in the 2-(3-Bromo-5-fluorophenoxy)acetic acid molecule.
Esterification: This reaction converts the carboxylic acid to an ester. A common laboratory method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid youtube.com. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Amidation: The formation of amides from the carboxylic acid moiety typically requires the activation of the carboxyl group. Direct reaction with an amine is generally not feasible. Common methods involve the use of coupling reagents that form a highly reactive intermediate. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or aminium/phosphonium salts like HBTU are widely employed to facilitate the formation of the amide bond with a primary or secondary amine under mild conditions peptide.comhepatochem.com.
A hypothetical reaction scheme for these transformations is presented below.
| Transformation | Reagents & Conditions | Product Class |
| Esterification | R-OH, H⁺ (cat.), Heat | 2-(3-Bromo-5-fluorophenoxy)acetate ester |
| Amidation | R₁R₂NH, Coupling Agent (e.g., EDCI) | 2-(3-Bromo-5-fluorophenoxy)acetamide |
Strategic Modifications to the Aromatic Ring System
Modifying the aromatic ring of this compound is challenging due to the presence of two deactivating halogen substituents.
Controlled Further Halogenation or Selective Dehalogenation Reactions
Further halogenation of the aromatic ring would be an electrophilic aromatic substitution reaction. The existing ether and carboxylic acid side chain are ortho-, para-directing, while the halogens are also ortho-, para-directing but strongly deactivating. The positions ortho and para to the phenoxy group are already substituted (positions 1, 3, 5). Therefore, further substitution at positions 2, 4, or 6 would be sterically hindered and electronically disfavored. No specific literature examples for this transformation on the target molecule could be identified.
Selective dehalogenation, for instance, removing the bromine atom, would likely require catalytic hydrogenation or metal-mediated reduction methods, but specific conditions for this substrate are not reported.
Introduction of Additional Functionalities via Electrophilic or Nucleophilic Aromatic Substitution
Given the electron-withdrawing nature of the bromo and fluoro substituents, the aromatic ring is significantly deactivated towards common electrophilic aromatic substitution reactions like nitration, sulfonation, or Friedel-Crafts reactions.
Conversely, the presence of these electron-withdrawing groups could make the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the bromine atom, if activated by another strong electron-withdrawing group ortho or para to it wikipedia.orgmasterorganicchemistry.comlibretexts.org. However, in the current 3,5-disubstitution pattern, this activation is not optimally positioned, making SNAr reactions difficult to predict without experimental validation.
Side Chain Elongation and Functionalization
Elongation of the acetic acid side chain is theoretically possible but not documented for this compound. A potential route could involve reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent chain extension via cyanation and hydrolysis. Functionalization at the α-carbon (the methylene group) could potentially be achieved through enolate chemistry, but this would require a strong base and carefully controlled conditions to avoid side reactions.
Stereochemical Control in Chiral Derivative Synthesis
The parent molecule, this compound, is achiral. A chiral center could be introduced by modifying the side chain, for example, by α-alkylation to produce a 2-(3-Bromo-5-fluorophenoxy)propanoic acid derivative. The synthesis of such chiral aryloxypropanoic acids often involves the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the newly formed chiral center elsevierpure.comtcichemicals.com. For instance, an enolate formed from an ester of the parent acid could be reacted with an electrophile in the presence of a chiral ligand. However, no such synthesis has been reported for this specific compound.
Structure Function and Molecular Target Interaction Studies Non Clinical Focus
Analysis of Molecular Recognition Principles of Halogenated Phenoxy Compounds
The molecular recognition of halogenated phenoxy compounds like 2-(3-bromo-5-fluorophenoxy)acetic acid is governed by a variety of non-covalent interactions. The presence, position, and nature of halogen substituents on the phenoxy ring are critical determinants of binding affinity and selectivity for biological targets. These interactions are fundamental to the molecule's ability to fit into and interact with specific pockets on proteins and other macromolecules.
A key interaction for these compounds is halogen bonding, a non-covalent interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base, such as a lone pair of electrons on an oxygen or nitrogen atom in a biological receptor. researchgate.net The strength of this bond increases with the size and polarizability of the halogen atom, generally following the order I > Br > Cl > F. researchgate.net Aromatic fluorine substitution can enhance halogen bonding by increasing the size of the σ-hole. researchgate.net This directional interaction contributes significantly to the specificity of ligand-receptor binding. researchgate.netrsc.org
In addition to halogen bonds, other non-covalent forces play crucial roles:
Hydrogen Bonding: The carboxylic acid group of phenoxyacetic acids is a potent hydrogen bond donor and acceptor, readily interacting with polar amino acid residues in a receptor's binding site.
Hydrophobic Interactions: The aromatic phenoxy ring can engage in hydrophobic interactions with nonpolar regions of a binding pocket, helping to anchor the molecule.
π-Interactions: The electron-rich aromatic ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues.
| Interaction Type | Molecular Basis | Role of Halogens (Br, F) |
|---|---|---|
| Halogen Bonding | Interaction between the electropositive σ-hole on the halogen and a Lewis base (e.g., O, N atom). researchgate.net | Bromine is a strong halogen bond donor; Fluorine substitution elsewhere on the ring can enhance the σ-hole on bromine. researchgate.net |
| Hydrogen Bonding | Interaction between the carboxylic acid group and polar amino acid residues. | Halogens can indirectly influence the acidity of the carboxylic acid group through electronic effects. |
| Hydrophobic Interactions | Interaction of the nonpolar aromatic ring with nonpolar receptor regions. | Halogen substitution increases the lipophilicity of the aromatic ring, strengthening hydrophobic interactions. |
| π-Interactions (π-π, Cation-π) | Interaction of the aromatic ring's electron system with other aromatic rings or cations. | Halogens modify the electron distribution of the aromatic ring, modulating the strength of these interactions. |
Exploration of Potential Biological Receptor Binding Sites (Theoretical and In Silico)
Theoretical and in silico studies, such as molecular docking, are essential for identifying and characterizing potential biological receptor binding sites for compounds like this compound. nih.gov Given its structural similarity to phenoxyacetic herbicides, the primary theoretical targets are components of the plant auxin signaling pathway. ontosight.aimdpi.com
The core auxin perception machinery in plants involves the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins, which are F-box subunits of the SCF E3 ubiquitin ligase complex. nih.gov Auxin-like molecules act as a form of "molecular glue," binding within a pocket on the TIR1/AFB receptor and stabilizing the interaction between the receptor and transcriptional co-repressors known as Aux/IAA proteins. nih.gov
In silico modeling of this binding site for a halogenated phenoxyacetate (B1228835) would likely reveal:
A hydrophobic pocket that accommodates the substituted phenyl ring.
Key amino acid residues capable of forming hydrogen bonds with the carboxylate group of the acetic acid side chain.
Potential halogen bond acceptors (e.g., backbone carbonyls or polar side chains) oriented to interact with the bromine atom of the ligand.
Beyond the primary auxin receptors, computational methods can explore other potential off-target binding sites. Molecular docking simulations against libraries of proteins can predict binding affinities for various enzymes and receptors. For instance, studies on structurally related halogenated compounds have explored binding to enzymes like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), demonstrating the utility of these approaches in identifying novel targets. nih.gov Allosteric binding sites, which are distinct from the primary active site, represent another class of potential targets that can be explored computationally. nih.gov
| Potential Receptor Target | Receptor Class | Predicted Interactions |
|---|---|---|
| TIR1/AFB Auxin Co-receptor | F-Box Protein (part of E3 Ubiquitin Ligase) | Hydrogen bonding with the carboxylate; Halogen bonding with the bromine; Hydrophobic interactions with the phenyl ring. nih.gov |
| Auxin-Binding Protein 1 (ABP1) | Auxin-Binding Receptor | Historically considered an auxin receptor, located in the endoplasmic reticulum and at the cell surface. biologydiscussion.comresearchgate.net |
| Other Enzymes (e.g., DHFR, DHSS) | Metabolic Enzymes | Interactions would be highly specific to the enzyme's active site architecture, potentially involving a combination of polar and nonpolar contacts. nih.gov |
| Nuclear Receptors | Transcription Factors | Potential binding to orthosteric or allosteric pockets, modulating transcriptional activity. nih.gov |
Mechanistic Studies of Enzyme-Ligand Interactions at a Molecular Level
At the molecular level, the interaction between an auxin-like ligand such as this compound and its target enzyme complex is a dynamic process that initiates a signaling cascade. The best-characterized interaction for phenoxyacetates is with the SCFTIR1/AFB E3 ubiquitin ligase complex. nih.govnih.gov
The mechanism proceeds as follows:
Ligand Binding: The phenoxyacetate molecule enters the binding pocket of the TIR1/AFB protein. The binding is stabilized by the non-covalent interactions detailed previously (hydrogen bonds, halogen bonds, etc.).
Co-receptor Formation: The presence of the ligand induces a conformational change in the TIR1/AFB protein, creating a stabilized surface. This composite surface has a high affinity for the Aux/IAA transcriptional repressor proteins. nih.gov
Substrate Recruitment: An Aux/IAA protein is recruited to the TIR1/AFB-ligand complex, binding to the newly formed surface.
Ubiquitination: This binding event positions the Aux/IAA protein optimally for the SCF E3 ligase complex to catalyze the transfer of ubiquitin molecules to it. nih.govucsd.edu
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and subsequently degraded by the 26S proteasome. ucsd.edu
This enzyme-ligand interaction effectively marks the Aux/IAA repressor for destruction. The specificity of this process is rooted in the ability of the ligand to precisely fit within the TIR1/AFB pocket and induce the necessary conformational state for Aux/IAA recognition. The halogen substituents on the phenoxy ring are critical for achieving the required binding affinity and geometry to initiate this process effectively.
Theoretical Gene-Chemical Interaction Pathway Analysis
The interaction of this compound with its receptor initiates a well-defined signal transduction pathway that directly alters gene expression. This pathway analysis provides a theoretical framework for understanding how a chemical signal is translated into a physiological response at the genetic level.
The central event is the degradation of Aux/IAA repressor proteins. nih.govucsd.edu In their stable state, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors. ARFs are proteins that bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes. ucsd.edu
The theoretical pathway is as follows:
Initial State (Low Auxin): Aux/IAA proteins are bound to ARFs, repressing the transcription of target genes.
Chemical Signal: The phenoxyacetate compound binds to the TIR1/AFB receptor, leading to the ubiquitination and degradation of the Aux/IAA repressors.
De-repression: With the Aux/IAA repressors removed, the ARF transcription factors are now free to act.
Gene Activation: The activated ARFs bind to AuxREs in the promoters of early-response auxin genes, initiating their transcription. biologydiscussion.com
This leads to the rapid up-regulation of several gene families, including:
SAUR (Small Auxin-Up RNA) genes: These are involved in promoting cell elongation. biologydiscussion.com
GH3 genes: These genes encode enzymes that conjugate amino acids to auxin, which is a mechanism for inactivating the natural hormone and regulating its levels. biologydiscussion.comnih.gov
Aux/IAA genes: Some of the same genes that encode the repressor proteins are themselves up-regulated, creating a negative feedback loop to moderate the response. ucsd.edu
This theoretical pathway illustrates a de-repression mechanism, where the chemical's primary role is to remove an inhibitor, thereby unleashing a pre-programmed genetic response.
| Gene/Protein Family | Role in Pathway | Effect of Chemical Interaction |
|---|---|---|
| TIR1/AFB | Auxin Co-Receptor | Binds the chemical, initiating the signaling cascade. nih.gov |
| Aux/IAA | Transcriptional Repressors | Targeted for degradation upon chemical binding to TIR1/AFB. nih.gov |
| ARF (Auxin Response Factor) | Transcription Factors | Released from Aux/IAA inhibition; activates target genes. ucsd.edu |
| SAUR Genes | Early Response Genes | Transcription is rapidly induced, leading to cell elongation. biologydiscussion.com |
| GH3 Genes | Early Response Genes | Transcription is induced, leading to conjugation/inactivation of natural auxin. biologydiscussion.comnih.gov |
Investigation of Molecular Mode of Action for Auxin-Like Compounds and Related Phenoxyacetates
The molecular mode of action for this compound and related phenoxyacetates is to function as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. mdpi.comencyclopedia.pub By mimicking IAA, these compounds hijack the plant's natural growth-regulating machinery, but because they are typically more stable and applied in higher concentrations than endogenous auxin, they lead to a catastrophic deregulation of growth processes. encyclopedia.pubnufarm.com
Perception: The compound binds to the TIR1/AFB family of auxin co-receptors, effectively tricking the cell into perceiving an overwhelmingly high level of auxin. nih.gov
Signal Transduction: This binding triggers the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway. nih.gov
Transcriptional Reprogramming: The degradation of Aux/IAA proteins liberates ARF transcription factors, leading to massive, uncontrolled expression of auxin-responsive genes. biologydiscussion.comucsd.edu
Physiological Disruption: The resulting overproduction of growth-related proteins leads to a cascade of disruptive physiological effects. This includes uncontrolled cell division and elongation, which manifests as twisting of stems and leaves. mdpi.comencyclopedia.pub It also stimulates the production of ethylene, a plant hormone associated with stress and senescence, and the generation of abscisic acid (ABA), which contributes to growth inhibition and tissue death. researchgate.net
Ultimately, the plant's metabolic resources are exhausted by the sustained, chaotic growth stimulus, leading to the inhibition of critical processes like photosynthesis and respiration, culminating in plant death. encyclopedia.pub This mode of action explains why these compounds are effective as herbicides against broadleaf plants, which are highly sensitive to auxin-mediated growth regulation. ontosight.ai
Applications of 2 3 Bromo 5 Fluorophenoxy Acetic Acid As a Chemical Probe or Intermediate
Utility as a Building Block in Complex Organic Synthesis
The presence of multiple reactive sites—the carboxylic acid, the aromatic ring amenable to substitution, and the carbon-bromine bond—makes 2-(3-bromo-5-fluorophenoxy)acetic acid a valuable building block in multi-step organic synthesis. jetir.orgnih.gov Phenoxyacetic acid derivatives, in general, are recognized for their role as precursors in the synthesis of a wide array of biologically active compounds. jetir.org
The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid halides, providing a handle for further molecular elaboration. For instance, phenoxyacetic acids can be condensed with amines or hydrazides to form corresponding amides or hydrazones, which are common structural motifs in many pharmaceutical agents. jetir.orgnih.gov The bromo and fluoro substituents on the phenyl ring influence the reactivity of the aromatic system and can be exploited in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the construction of complex biaryl or arylamine structures that are prevalent in medicinal chemistry. nih.gov
While specific examples detailing the use of this compound in the synthesis of a named complex molecule are not prevalent in publicly available literature, its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests its potential utility. For example, substituted phenoxyacetic acid derivatives are key intermediates in the synthesis of various drugs, including certain enzyme inhibitors and receptor modulators. nih.govgoogleapis.com The synthesis of a key intermediate for the glaucoma drug Brinzolamide involves multiple steps where similar halogenated aromatic structures are modified. patsnap.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Amidation | Amides |
| Carboxylic Acid | Reduction | Alcohols |
| Aryl Bromide | Suzuki Coupling | Biaryl compounds |
| Aryl Bromide | Buchwald-Hartwig Amination | Arylamines |
| Aryl Bromide | Heck Reaction | Stilbene derivatives |
Role in Method Development and Reaction Screening in Synthetic Chemistry
New methodologies in synthetic organic chemistry often require a diverse set of substrates to test the scope and limitations of a new reaction. The distinct electronic and steric properties of this compound make it a suitable candidate for such screening. The interplay of the electron-withdrawing fluorine atom and the bromo substituent, combined with the phenoxyacetic acid moiety, can provide valuable insights into the robustness and functional group tolerance of a new catalytic system or reaction condition.
For instance, in the development of new cross-coupling reactions, a substrate with a halogen, an ether linkage, and a carboxylic acid would be useful to test the chemoselectivity of the catalyst. The success or failure of the reaction with this molecule would help to define the reaction's compatibility with these common functional groups. While no specific studies have been identified that explicitly use this compound for this purpose, the general practice in synthetic methodology involves screening a wide range of functionalized molecules to establish the utility of a new method. nih.govresearchgate.net
Potential Integration in Advanced Materials Science Research as a Functional Monomer or Ligand
The structure of this compound also suggests its potential for use in materials science. The carboxylic acid functionality allows it to act as a monomer in polymerization reactions, particularly in the formation of polyesters or polyamides. The presence of the halogenated phenyl ring can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or altered optical properties.
Furthermore, the carboxylic acid group can serve as a coordinating ligand for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs). berkeley.edugoogle.com MOFs are crystalline materials with a porous structure, and the properties of the MOF are directly related to the structure of the organic linker. The bromo and fluoro substituents on the phenoxy ring of this molecule could lead to MOFs with unique pore environments and functionalities, potentially useful in gas storage, separation, or catalysis. Similarly, phenoxy-based ligands have been utilized in the development of catalysts for olefin polymerization. nih.gov
Table 2: Potential Material Science Applications
| Application Area | Role of this compound | Potential Properties of Resulting Material |
|---|---|---|
| Polymer Synthesis | Functional Monomer | Enhanced thermal stability, flame retardancy, specific optical properties |
| Metal-Organic Frameworks | Organic Ligand/Linker | Unique pore structure, catalytic activity, gas sorption capabilities |
Development as a Biochemical Probe for Cellular Pathway Interrogation
Biochemical probes are essential tools for studying biological processes within living cells. The core structure of this compound could serve as a scaffold for the development of such probes. By attaching a reporter group, such as a fluorophore or a radioisotope, to the molecule, it could be used to visualize and track its interactions with cellular components. nih.govresearchgate.netmdpi.com
The phenoxyacetic acid motif is found in some biologically active molecules, and thus derivatives of this compound could be designed to target specific enzymes or receptors. nih.govnih.gov For example, the carboxylic acid could be used to attach a fluorescent dye, and the substituted phenyl ring could be modified to enhance binding affinity and selectivity for a particular biological target. The fluorine atom also opens up the possibility of developing 18F-labeled positron emission tomography (PET) tracers for in vivo imaging. nih.govnih.gov
While there are no published examples of this compound being used as a biochemical probe, the principles of probe design suggest its potential in this area. The development of such a probe would involve synthetic modification to incorporate a signaling moiety and biological evaluation to determine its specificity and utility in cellular imaging or pathway analysis. nih.gov
Q & A
Basic Questions
Q. What spectroscopic and analytical methods are recommended for characterizing 2-(3-Bromo-5-fluorophenoxy)acetic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H, C, and F NMR to confirm substituent positions and electronic environments. Compare chemical shifts with structurally similar compounds like 3-bromo-5-fluorophenol derivatives (e.g., δ values for aromatic protons in ).
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns using SHELX ( ) or ORTEP-3 ( ) for refinement and visualization. For example, the crystal structure of analogous compounds (e.g., 2-(2-methoxyphenyl)acetic acid in ) can guide interpretation .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) by comparing retention times with standards ( ).
Q. How can researchers synthesize this compound?
- Methodological Answer :
- Step 1 : React 3-bromo-5-fluorophenol () with chloroacetic acid under alkaline conditions (e.g., KCO in acetone) to facilitate nucleophilic substitution.
- Step 2 : Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validation : Confirm yield and purity via melting point analysis (compare with literature values in ) and LC-MS .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Storage : Keep at room temperature in a desiccator to avoid moisture absorption ().
- Safety : Use gloves and goggles due to potential irritancy. Monitor stability under light and heat using accelerated degradation studies ( ).
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer :
- Purity Analysis : Use HPLC ( ) or differential scanning calorimetry (DSC) to detect impurities or polymorphs.
- Crystallographic Verification : Compare X-ray-derived melting points (e.g., ) with experimental data. For example, polymorphism in p-bromophenoxyacetic acid ( ) highlights the need for structural validation .
- Database Cross-Check : Cross-reference CAS Registry Numbers (e.g., ) to avoid misidentification .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. acetone), bases (e.g., NaH vs. KCO), and temperatures. Monitor progress via thin-layer chromatography (TLC).
- Kinetic Studies : Use F NMR to track intermediate formation ().
- Scale-Up Considerations : Optimize stirring rates and cooling methods for exothermic steps, referencing protocols for similar bromo-fluoro derivatives ( ) .
Q. How can computational methods complement experimental data in studying substituent effects?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of bromo/fluoro substituents using Gaussian or ORCA. Compare with experimental C NMR shifts ( ).
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., lower solubility in polar solvents due to halogen bonding, as seen in ).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if applicable, using structural analogs () .
Q. What strategies are effective for analyzing crystal packing and hydrogen-bonding networks?
- Methodological Answer :
- Software Tools : Refine structures with SHELXL ( ) and visualize with ORTEP-3 ( ). For example, hydrogen-bonding motifs in 2-((4-aminophenyl)thio)acetic acid () can guide analysis.
- Thermal Ellipsoid Plots : Assess displacement parameters to identify dynamic disorder ( ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) using CrystalExplorer .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data in literature?
- Methodological Answer :
- Re-refinement : Reprocess raw diffraction data (if available) using updated software (e.g., SHELX vs. older versions).
- Twining Detection : Apply SHELXL’s TWIN/BASF commands ( ) to identify pseudo-symmetry in problematic datasets.
- Cross-Validation : Compare unit cell parameters (e.g., a, b, c in ) with analogous structures to detect measurement errors .
Tables for Reference
| Property | Method | Example Data Source |
|---|---|---|
| Melting Point | DSC, Literature Comparison | |
| Hydrogen-Bonding Patterns | X-ray Crystallography | |
| F NMR Chemical Shift | Bruker Spectrometer | |
| Purity Assessment | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
